molecular formula C12H10O5 B15292058 5-O-Demethylancistroquinone C

5-O-Demethylancistroquinone C

Cat. No.: B15292058
M. Wt: 234.20 g/mol
InChI Key: BRYVMTSEJKQQKR-UHFFFAOYSA-N
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Description

5-O-Demethylancistroquinone C is a quinone-based compound characterized by a six-membered aromatic ring with two carbonyl groups. The “5-O-Demethyl” prefix indicates that a methoxy group (–OCH₃) has been removed from the 5th position of the molecule . Quinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-O-Demethylancistroquinone C typically involves the demethylation of a precursor compound. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through chromatography and crystallization to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 5-O-Demethylancistroquinone C undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-O-Demethylancistroquinone C has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-O-Demethylancistroquinone C involves its interaction with cellular components, particularly in the electron transport chain. The compound can accept and donate electrons, making it a crucial player in redox reactions. Its ability to generate reactive oxygen species (ROS) is also significant in its anticancer properties, as ROS can induce apoptosis in cancer cells .

Comparison with Similar Compounds

  • Ancistroquinone B
  • 6-O-Methylancistroquinone
  • 3-O-Demethyl-6-O-methylmalvone A

Comparison: 5-O-Demethylancistroquinone C is unique due to its specific demethylation at the 5th position, which imparts distinct chemical and biological properties. Compared to its analogs, it has shown higher efficacy in certain biological assays, making it a compound of interest for further research .

Properties

IUPAC Name

4,8-dihydroxy-7-methoxy-3-methylnaphthalene-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-5-9(13)6-3-4-7(17-2)11(15)8(6)12(16)10(5)14/h3-4,13,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYVMTSEJKQQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C(=C(C=C2)OC)O)C(=O)C1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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